molecular formula C11H9IO B1296216 1-Iodo-2-methoxynaphthalene CAS No. 32721-21-4

1-Iodo-2-methoxynaphthalene

Cat. No.: B1296216
CAS No.: 32721-21-4
M. Wt: 284.09 g/mol
InChI Key: XZAWOOAVCQUZBG-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxynaphthalene is an organic compound with the molecular formula C11H9IO. It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a methoxy group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-2-methoxynaphthalene can be synthesized through several methods. One common method involves the iodination of 2-methoxynaphthalene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as copper(II) sulfate .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Iodo-2-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-2-methoxynaphthalene in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates various substitution and coupling reactions. The methoxy group can also influence the reactivity of the compound by donating electron density to the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-2-naphthol
  • 1-Iodo-2-methylnaphthalene
  • 1-Iodo-2-ethoxynaphthalene

Uniqueness

1-Iodo-2-methoxynaphthalene is unique due to the presence of both iodine and methoxy groups, which provide distinct reactivity patterns. The methoxy group enhances the electron density of the aromatic ring, making it more reactive in electrophilic substitution reactions compared to similar compounds .

Properties

IUPAC Name

1-iodo-2-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAWOOAVCQUZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296637
Record name 1-iodo-2-methoxynaphthalene
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Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32721-21-4
Record name 1-Iodo-2-methoxynaphthalene
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Record name 32721-21-4
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Record name 1-iodo-2-methoxynaphthalene
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Record name 1-iodo-2-methoxynaphthalene
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Synthesis routes and methods

Procedure details

Repeating this procedure with 1-bromo-2-hydroxynaphthalene or 1-iodo-2-hydroxynaphthalene yields 1-bromo-2-methoxynaphthalene or 1-iodo-2-methoxynaphthalene, respectively.
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Q & A

Q1: What are the advantages and limitations of using 1-iodo-2-methoxynaphthalene in the synthesis of 1,1'-binaphthalene derivatives via the SRN1 reaction?

A: The research demonstrates that this compound can be effectively employed in the SRN1 reaction to synthesize 2'-methoxy-1,1'-binaphthalenyl-2-ol. The reaction yields were influenced by the solvent and reaction conditions. For example, using liquid ammonia or DMSO as the solvent resulted in the highest yield (52%) []. This suggests that the polarity and ability of the solvent to stabilize reaction intermediates play a crucial role in the reaction efficiency.

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